![molecular formula C18H34ClN5O4 B6295917 Acetyl-a-MSH (11-13) Hydrochloride CAS No. 1860800-82-3](/img/structure/B6295917.png)
Acetyl-a-MSH (11-13) Hydrochloride
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Overview
Description
Acetyl-a-MSH (11-13) Hydrochloride, also known as Acetyl-alpha-Melanocyte Stimulating Hormone, is a peptide hormone composed of 11-13 amino acids. It is a derivative of the natural hormone α-MSH, which is produced in the pituitary gland and is responsible for the regulation of pigmentation in humans. Acetyl-a-MSH (11-13) Hydrochloride is a potent agonist of the melanocortin receptor, and has been studied extensively in the laboratory for its potential applications in medical research.
Mechanism of Action
The mechanism of action of Acetyl-a-MSH (11-13) Hydrochloride is through its agonism of the melanocortin receptor. This receptor is responsible for the regulation of pigmentation in humans, and Acetyl-a-MSH (11-13) Hydrochloride binds to the receptor and activates it. This activation results in the production of melanin, which is the pigment responsible for skin color.
Biochemical and Physiological Effects
Acetyl-a-MSH (11-13) Hydrochloride has been found to have a number of biochemical and physiological effects. It has been found to increase the production of melanin, which is the pigment responsible for skin color. It has also been found to have anti-inflammatory and antioxidant effects, which may be beneficial in the treatment of skin disorders such as vitiligo and psoriasis. Additionally, Acetyl-a-MSH (11-13) Hydrochloride has been found to have neuroprotective effects, which may be beneficial in the treatment of neurological disorders such as Alzheimer’s disease and Parkinson’s disease.
Advantages and Limitations for Lab Experiments
The main advantage of using Acetyl-a-MSH (11-13) Hydrochloride in laboratory experiments is its high potency and specificity. This makes it an ideal tool for studying the effects of melanocortin receptor activation in humans. Additionally, Acetyl-a-MSH (11-13) Hydrochloride is relatively stable, making it easy to store and handle in the laboratory. However, one limitation of using Acetyl-a-MSH (11-13) Hydrochloride in laboratory experiments is that it is not approved for use in humans, and therefore cannot be used for clinical trials or other medical applications.
Future Directions
The future of Acetyl-a-MSH (11-13) Hydrochloride lies in its potential applications in medical research. Acetyl-a-MSH (11-13) Hydrochloride has been found to have a number of biochemical and physiological effects, and future research may explore its potential applications in the treatment of skin disorders such as vitiligo and psoriasis, as well as neurological disorders such as Alzheimer’s disease and Parkinson’s disease. Additionally, future research may explore the use of Acetyl-a-MSH (11-13) Hydrochloride in the development of novel therapeutics for a variety of medical conditions.
Synthesis Methods
Acetyl-a-MSH (11-13) Hydrochloride is synthesized in the laboratory through a process known as solid-phase peptide synthesis. This process involves the use of a resin-based support, which is a solid material that is treated with a reagent to form a covalent bond with the peptide. The peptide is then coupled to the resin, and the reaction is repeated until the desired peptide is formed. After the peptide is formed, it is cleaved from the resin and purified. The final product is Acetyl-a-MSH (11-13) Hydrochloride, which is then hydrolyzed to form the active peptide, α-MSH.
Scientific Research Applications
Acetyl-a-MSH (11-13) Hydrochloride is used in scientific research as an agonist of the melanocortin receptor. This receptor is responsible for the regulation of pigmentation in humans, and Acetyl-a-MSH (11-13) Hydrochloride has been found to be a potent agonist of this receptor. It has been studied in the laboratory for its potential applications in medical research, including the treatment of skin disorders such as vitiligo and psoriasis.
properties
IUPAC Name |
(2S)-1-[(2S)-2-acetamido-6-aminohexanoyl]-N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]pyrrolidine-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33N5O4.ClH/c1-11(2)15(16(20)25)22-17(26)14-8-6-10-23(14)18(27)13(21-12(3)24)7-4-5-9-19;/h11,13-15H,4-10,19H2,1-3H3,(H2,20,25)(H,21,24)(H,22,26);1H/t13-,14-,15-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGJBWJIFVQTTQD-WDTSGDEMSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34ClN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Acetyl-a-MSH (11-13) Hydrochloride |
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